molecular formula C5H2ClIN2O2 B15247001 3-Chloro-6-iodopyrazine-2-carboxylicacid

3-Chloro-6-iodopyrazine-2-carboxylicacid

Cat. No.: B15247001
M. Wt: 284.44 g/mol
InChI Key: IUKGOLIEWWACMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-iodopyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClIN2O2. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of chlorine and iodine substituents at positions 3 and 6, respectively, along with a carboxylic acid group at position 2, makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iodopyrazine-2-carboxylic acid typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazine-2-carboxylic acid to introduce chlorine and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of 3-Chloro-6-iodopyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-iodopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions include substituted pyrazines, pyrazine N-oxides, and various coupled products depending on the reagents and conditions used .

Scientific Research Applications

3-Chloro-6-iodopyrazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the synthesis of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodopyrazine-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering metabolic pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-iodopyrazine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, providing a versatile platform for various chemical modifications and applications. Its dual halogenation allows for selective reactions and the formation of diverse products, making it valuable in research and industry .

Properties

Molecular Formula

C5H2ClIN2O2

Molecular Weight

284.44 g/mol

IUPAC Name

3-chloro-6-iodopyrazine-2-carboxylic acid

InChI

InChI=1S/C5H2ClIN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11)

InChI Key

IUKGOLIEWWACMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.